molecular formula C22H23N3O2S B2422319 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 1112300-97-6

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2422319
CAS No.: 1112300-97-6
M. Wt: 393.51
InChI Key: WLCWYPDAGCLVOZ-UHFFFAOYSA-N
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Description

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a tetrahydropyrido[4,3-d]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

6-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-27-18-9-5-8-17(12-18)15-28-22-23-20-10-11-25(14-19(20)21(26)24-22)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWYPDAGCLVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[4,3-d]pyrimidin-4-one derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Functionalized benzyl or methoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and methoxyphenyl groups, along with the methylsulfanyl moiety, contribute to its potential as a versatile compound in various research and industrial applications.

Biological Activity

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrido-pyrimidines. Its structure includes a benzyl group, a methoxyphenyl moiety, and a methylsulfanyl group. The molecular formula is C20H22N2OSC_{20}H_{22}N_2OS, and its molecular weight is approximately 342.47 g/mol.

Research has indicated that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Activity : The compound may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial applications.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory responses.

Anticancer Studies

A study evaluated the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo models. Notably:

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer15mTOR inhibition
Compound BLung Cancer10Apoptosis induction
This compound Prostate CancerTBDTBD

Antimicrobial Activity

In vitro tests showed that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
This compound TBDTBD

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving a derivative of the compound showed promising results in patients with advanced solid tumors. The treatment led to a significant reduction in tumor size and improved survival rates.
  • Case Study on Antimicrobial Properties : A laboratory study tested the compound against multiple bacterial strains. Results indicated that it effectively inhibited growth and demonstrated low cytotoxicity in human cell lines.

Q & A

Basic: What are the key synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrido[4,3-d]pyrimidin-4-one core via cyclization of thioketones with amines or nucleophiles under basic conditions (e.g., NaH in DMF or DMSO) .
  • Step 2: Introduction of the 3-methoxybenzylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Reaction time, temperature (60–80°C), and solvent polarity (e.g., DMF) are critical for yield optimization .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography resolves the fused-ring system planarity, dihedral angles (e.g., 64.7° between benzyl and fluorophenyl groups), and hydrogen-bonding networks (N–H⋯F, C–H⋯F) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and stereochemistry.
  • HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:
Store the compound at room temperature (20–25°C) in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the sulfanyl group. For long-term stability, use desiccants (silica gel) and inert atmospheres (argon) .

Advanced: How can reaction yields be optimized when introducing the 3-methoxybenzylsulfanyl moiety?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (K₂CO₃) to reduce side reactions.
  • Stoichiometry: A 1.2–1.5 molar excess of 3-methoxybenzyl mercaptan ensures complete substitution. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) .

Advanced: How should researchers address contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Systematic SAR studies: Compare analogs with controlled variations (e.g., 2-position thioether vs. 3-position aryl groups).
  • Assay standardization: Normalize microbial strains (e.g., E. coli ATCC 25922), concentration ranges (5–100 µM), and solvent systems (DMSO ≤1% v/v).
  • Statistical validation: Use ANOVA to assess significance of substituent effects on antimicrobial or anti-inflammatory activity .

Advanced: How to design experiments assessing substituent impacts on bioactivity?

Methodological Answer:

  • Parallel synthesis: Prepare a library of derivatives with systematic substitutions (e.g., electron-withdrawing groups at the benzyl position).
  • High-throughput screening: Use 96-well plate assays for rapid evaluation of IC₅₀ values against target enzymes (e.g., COX-2 for anti-inflammatory activity).
  • Computational docking: Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding modes to biological targets .

Advanced: How do crystal packing interactions influence physicochemical properties?

Methodological Answer:

  • Hydrogen bonding (N–H⋯F, C–H⋯F) stabilizes the crystal lattice, increasing melting point and reducing solubility .
  • Dihedral angles (e.g., 81.6° between fused rings) affect molecular planarity, altering π-π stacking in solid-state formulations.
  • C–F⋯F interactions (3.45 Å) contribute to thermal stability but may reduce bioavailability due to poor aqueous solubility .

Advanced: What insights can be drawn from structural analogs with modified core scaffolds?

Methodological Answer:

  • Triazin-4-one derivatives (e.g., LM-1554) show hypolipidemic activity, suggesting potential lipid-lowering applications for the target compound .
  • Schiff base analogs exhibit enhanced anti-inflammatory activity when aryl aldehydes are substituted with electron-donating groups (e.g., -OCH₃), guiding rational design .
  • Aza-Wittig-derived analogs demonstrate the importance of 2-position substituents (e.g., dialkylamino groups) in modulating kinase inhibition .

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